molecular formula C24H20ClN7O2 B11265773 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B11265773
M. Wt: 473.9 g/mol
InChI Key: XWVCYNPDQZVUSH-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.

Preparation Methods

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves multiple steps:

    Formation of the pyrazolopyrimidine core: This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolopyrimidine core.

    Attachment of the methoxyphenyl acetamide moiety: This final step involves the coupling of the methoxyphenyl acetamide group to the existing structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis techniques and high-throughput screening.

Chemical Reactions Analysis

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with the Akt signaling pathway, which is known to play a role in cancer progression .

Comparison with Similar Compounds

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenyl)acetamide can be compared with other pyrazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.

Properties

Molecular Formula

C24H20ClN7O2

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H20ClN7O2/c1-15-11-21(29-22(33)12-16-3-9-19(34-2)10-4-16)32(30-15)24-20-13-28-31(23(20)26-14-27-24)18-7-5-17(25)6-8-18/h3-11,13-14H,12H2,1-2H3,(H,29,33)

InChI Key

XWVCYNPDQZVUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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